Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)-
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Overview
Description
Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- is a complex organic compound known for its unique structural properties. It features a benzene ring, a cyclohexyl group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene with a cyclohexyl ketone, followed by reduction and hydrolysis to introduce the hydroxy group. The reaction conditions often require catalysts such as aluminum chloride and reducing agents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursors under high pressure and temperature conditions. The use of nickel or palladium catalysts is common in these processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzene and cyclohexyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid derivatives: Compounds with similar structures but different substituents on the benzene ring.
Cyclohexylphenyl compounds: Molecules featuring a cyclohexyl group attached to a phenyl ring.
Uniqueness
Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
88221-78-7 |
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Molecular Formula |
C21H24O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2R,3R)-2-(4-cyclohexylphenyl)-3-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H24O3/c22-20(18-9-5-2-6-10-18)19(21(23)24)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h2,5-6,9-15,19-20,22H,1,3-4,7-8H2,(H,23,24)/t19-,20+/m1/s1 |
InChI Key |
HUVZVHSLWSFPAU-UXHICEINSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)[C@H]([C@H](C3=CC=CC=C3)O)C(=O)O |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)O)C(=O)O |
Origin of Product |
United States |
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